molecular formula C17H28N2O B5726265 N-(4-methoxy-2,5-dimethylbenzyl)-N,1-dimethyl-4-piperidinamine CAS No. 5257-82-9

N-(4-methoxy-2,5-dimethylbenzyl)-N,1-dimethyl-4-piperidinamine

Cat. No. B5726265
CAS RN: 5257-82-9
M. Wt: 276.4 g/mol
InChI Key: QMJLBLRTFUFKJP-UHFFFAOYSA-N
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Description

N-(4-methoxy-2,5-dimethylbenzyl)-N,1-dimethyl-4-piperidinamine, commonly known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has since gained popularity as a recreational drug due to its stimulant effects. However, MDPV also has potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

MDPV works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in a stimulant effect, leading to increased alertness, energy, and euphoria. However, prolonged use of MDPV can lead to negative effects such as paranoia, anxiety, and psychosis.
Biochemical and physiological effects
MDPV has been shown to have a range of biochemical and physiological effects in the body. It has been found to increase heart rate, blood pressure, and body temperature, leading to potential cardiovascular complications. It can also cause changes in mood, behavior, and cognition, leading to potential mental health issues.

Advantages and Limitations for Lab Experiments

MDPV has several advantages for use in scientific research. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, making it useful for investigating the role of these neurotransmitters in the brain. However, due to its potential for abuse and negative side effects, it must be used with caution in laboratory experiments.

Future Directions

There are several potential future directions for research on MDPV. One area of interest is its potential use in treating attention deficit hyperactivity disorder (ADHD). MDPV has been shown to increase dopamine levels in the brain, which may help alleviate symptoms of ADHD. Another area of interest is its potential use in the treatment of drug addiction. MDPV has been shown to reduce drug-seeking behavior in rats, suggesting that it may have potential as a therapeutic agent. However, further research is needed to fully understand the potential benefits and risks of using MDPV in these contexts.
Conclusion
MDPV is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant effects. However, it also has potential applications in scientific research, particularly in the field of neuroscience. MDPV works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. It has several advantages for use in laboratory experiments, but must be used with caution due to its potential for abuse and negative side effects. There are several potential future directions for research on MDPV, including its use in the treatment of ADHD and drug addiction.

Synthesis Methods

MDPV is typically synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and formaldehyde. The resulting product is then subjected to a series of chemical reactions to produce MDPV. The synthesis process is complex and requires specialized equipment and expertise.

Scientific Research Applications

MDPV has been used in several scientific studies to investigate its effects on the central nervous system. One study found that MDPV increased dopamine release in the brain, leading to increased locomotor activity in rats. Another study found that MDPV had a higher affinity for the dopamine transporter than other synthetic cathinones, suggesting that it may be more potent.

properties

IUPAC Name

N-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-13-11-17(20-5)14(2)10-15(13)12-19(4)16-6-8-18(3)9-7-16/h10-11,16H,6-9,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJLBLRTFUFKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CN(C)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967003
Record name N-[(4-Methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine

CAS RN

5257-82-9
Record name N-[(4-Methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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